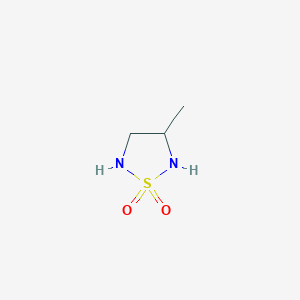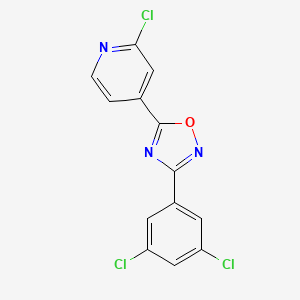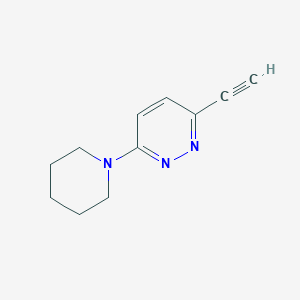
3-Ethynyl-6-(piperidin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the third position and a piperidin-1-yl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using ethynylation reactions, such as the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-6-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. The ethynyl and piperidin-1-yl groups further modulate its activity by influencing its electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynyl-6-(morpholin-4-yl)pyridazine: Similar structure with a morpholin-4-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(azepan-1-yl)pyridazine: Similar structure with an azepan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
3-Ethynyl-6-(piperidin-1-yl)pyridazine is unique due to the specific combination of the ethynyl and piperidin-1-yl groups, which confer distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
InChI-Schlüssel |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NN=C(C=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


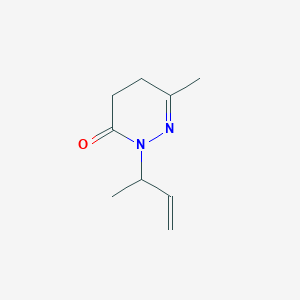
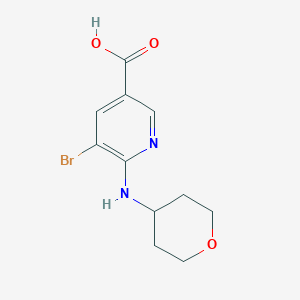
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

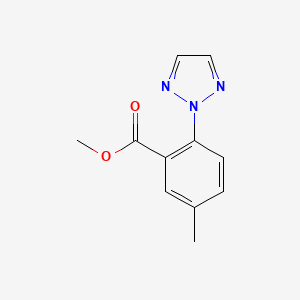
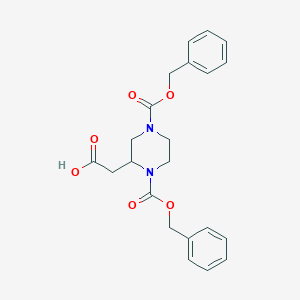
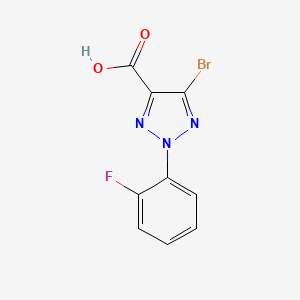
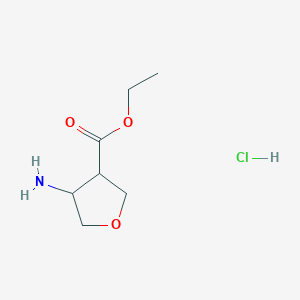
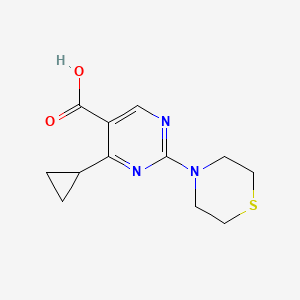
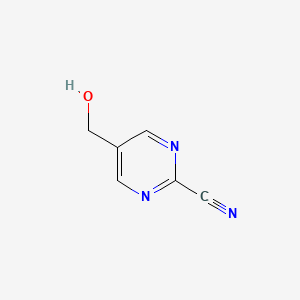
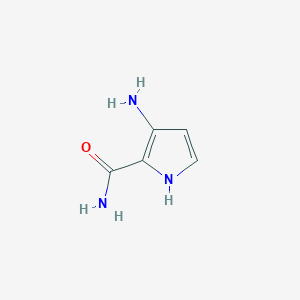
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
